molecular formula C14H15N B11900935 2',6-Dimethyl-[1,1'-biphenyl]-2-amine

2',6-Dimethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B11900935
M. Wt: 197.27 g/mol
InChI Key: QGYVUIWEKSXELY-UHFFFAOYSA-N
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Description

2',6-Dimethyl-[1,1'-biphenyl]-2-amine is a biphenylamine derivative characterized by methyl groups at the 2' and 6' positions of the non-amine phenyl ring and an amine group at the 2-position of the adjacent ring. This substitution pattern confers unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and catalysis. This analysis focuses on synthesizing trends from these analogs to infer the properties and applications of the target compound.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-methyl-2-(2-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-6-3-4-8-12(10)14-11(2)7-5-9-13(14)15/h3-9H,15H2,1-2H3

InChI Key

QGYVUIWEKSXELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of 2,6-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.

    Amination: The 2,6-dimethylbiphenyl is then subjected to an amination reaction, typically using ammonia or an amine source under suitable conditions to introduce the amine group at the 2’ position.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: The methyl groups and the amine group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or hydrocarbons.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Biphenyl derivatives, including 2',6-dimethyl-[1,1'-biphenyl]-2-amine, have been extensively studied for their pharmacological activities. They serve as critical scaffolds in the development of various therapeutic agents due to their ability to interact with biological targets effectively. Notable applications include:

  • Anticancer Agents : Compounds derived from biphenyl structures have shown promising activity against various cancer types. The biphenyl moiety enhances the interaction with target proteins involved in cancer progression .
  • Anti-inflammatory and Analgesic Properties : Several biphenyl derivatives exhibit anti-inflammatory effects, making them potential candidates for pain management therapies .
  • Antimicrobial Activity : The structural versatility of biphenyls allows for modifications that enhance their antimicrobial properties, which are crucial in developing new antibiotics .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of biphenyl derivatives make them suitable for applications in OLED technology. This compound can be utilized as a building block in the synthesis of materials that exhibit efficient light emission characteristics . Its rigid structure contributes to improved charge transport properties, which are essential for high-performance OLEDs.

Liquid Crystals
Biphenyl compounds are also significant in the field of liquid crystal displays (LCDs). Their ability to form mesophases under certain conditions allows them to be used as liquid crystal materials. The incorporation of amine functionalities can enhance the thermal stability and electro-optical properties of these materials .

Organic Synthesis

Building Blocks for Complex Molecules
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex organic molecules. Its amino group can participate in nucleophilic substitution reactions with electrophiles such as aldehydes and ketones, facilitating the formation of Schiff bases and other derivatives . This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of biphenyl derivatives highlighted that modifications at the amine position significantly impacted their efficacy against tumor cells. The introduction of electron-donating groups enhanced binding affinity to DNA targets, leading to increased cytotoxicity .

Case Study 2: OLED Applications

Research on OLEDs demonstrated that incorporating this compound into polymer matrices resulted in devices with higher brightness and efficiency compared to traditional materials. The compound's ability to facilitate charge transport was a key factor in improving device performance .

Mechanism of Action

The mechanism of action of 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the biphenyl core provides a rigid, planar structure that can interact with aromatic systems in biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • 2',6-Dimethyl-[1,1'-biphenyl]-3-amine (CAS: N/A): A structural isomer with the amine group at the 3-position instead of 2. This minor positional shift significantly alters steric interactions and electron density distribution.
  • 5-Methyl-[1,1'-biphenyl]-2-amine (S1o, ): Features a methyl group at the 5-position (meta to the amine on the same ring). The proximity of the methyl group to the amine enhances steric hindrance, reducing nucleophilicity. This contrasts with the target compound, where methyl groups are on the distal ring, minimizing direct steric effects on the amine .

Electronic Effects of Substituents

  • 4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m, ): The methoxy group is electron-donating via resonance, increasing electron density on the biphenyl system. This enhances stability in electrophilic substitution reactions compared to the target compound’s methyl groups, which donate electrons inductively but lack resonance effects .
  • 4'-Chloro-[1,1'-biphenyl]-2-amine (): The chloro group is electron-withdrawing, decreasing electron density at the amine. Such compounds are less reactive in nucleophilic reactions than methyl-substituted analogs, highlighting the electron-donating advantage of methyl groups in the target compound .
  • 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine (CAS: 877176-52-8, ): The -CF₃ group is strongly electron-withdrawing, drastically reducing basicity and reactivity. This contrasts with methyl groups, which improve solubility in non-polar solvents while maintaining moderate reactivity .

Data Tables

Table 2: Spectroscopic Comparison (¹H NMR Shifts)

Compound Name Key Proton Environments (δ, ppm) Reference
5-Methoxy-[1,1'-biphenyl]-2-amine 7.03 (br, NH₂), 3.81 (s, OCH₃)
5-Methyl-[1,1'-biphenyl]-2-amine 2.00 (s, CH₃), 7.37–7.47 (m, aromatic H)
4'-Nitro-N-phenyl-[1,1'-biphenyl]-2-amine 8.20 (d, NO₂-adjacent H)

Biological Activity

2',6-Dimethyl-[1,1'-biphenyl]-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of two phenyl rings connected by a single bond, with two methyl groups attached to the second position of one ring and an amine group at the second position of the biphenyl system. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit various biological activities, including:

  • Opioid Receptor Modulation : Analogues of this compound have shown enhanced binding affinities for μ-opioid receptors, which are critical in pain modulation. For instance, studies indicate that modifications in similar compounds lead to increased μ-opioid receptor affinity (K_i values ranging from 0.069 to 0.32 nM) and bioactivity (IC_50 values as low as 0.12 nM) .
  • Inhibition of Enzymatic Activity : Compounds in the same chemical class have been explored for their inhibitory effects on enzymes such as E. coli dihydrofolate reductase (DHFR), with varying degrees of inhibition reported based on structural modifications .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. Certain compounds showed selectivity and potency comparable to established anti-inflammatory drugs like Meloxicam .

Opioid Receptor Studies

One notable study focused on the modification of endomorphin-2 analogues incorporating dimethylated tyrosine residues. The results indicated that these analogues retained significant μ-receptor activity while demonstrating reduced δ-receptor interaction, suggesting a potential therapeutic application in pain management without the typical side effects associated with δ-agonists .

Enzyme Inhibition Studies

A study investigating the structure-activity relationship (SAR) of triazine derivatives found that specific substitutions on the phenyl rings significantly influenced binding affinity and inhibitory potency against DHFR. The best-performing compounds exhibited IC_50 values around 1 µM, highlighting the importance of chemical modifications in enhancing biological activity .

Table 1: Summary of Biological Activities

CompoundActivity TypeK_i / IC_50 ValuesReference
This compoundμ-opioid receptor agonistK_i = 0.069–0.32 nM
Triazine derivative NSC120927DHFR inhibitorIC_50 = ~1 µM
COX-2 inhibitor (various analogues)Anti-inflammatoryIC_50 = 56.43 μM

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